molecular formula C20H25N3O5 B2513068 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2034524-17-7

1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2513068
CAS No.: 2034524-17-7
M. Wt: 387.436
InChI Key: NJTFWPWOMYYIOY-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that features a unique combination of azetidine and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation of the azetidine ring using methyl iodide in the presence of a base.

    Coupling with Phenyl Groups: The azetidine derivative is then coupled with 4-bromoaniline and 3,4,5-trimethoxyphenyl isocyanate under suitable conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

  • 1-[4-(3-Hydroxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
  • 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)thiourea

Uniqueness: 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of both the azetidine and trimethoxyphenyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-25-16-11-23(12-16)15-7-5-13(6-8-15)21-20(24)22-14-9-17(26-2)19(28-4)18(10-14)27-3/h5-10,16H,11-12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTFWPWOMYYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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